molecular formula C14H20ClN3O B1448493 4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide hydrochloride CAS No. 1604489-22-6

4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide hydrochloride

Cat. No.: B1448493
CAS No.: 1604489-22-6
M. Wt: 281.78 g/mol
InChI Key: IWNSUQYKYCUZII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide hydrochloride, also known as BU99006, is a compound with a molecular weight of 281.78 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H19N3O.ClH/c15-8-3-6-14(18)16-9-7-11-10-17-13-5-2-1-4-12(11)13;/h1-2,4-5,10,17H,3,6-9,15H2,(H,16,18);1H . This indicates that the compound has a complex structure with multiple rings and functional groups.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 281.78 .

Scientific Research Applications

Enzyme Inhibition

Various derivatives of indole butanamide compounds, including structures similar to 4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide hydrochloride, have been synthesized and evaluated for their bioactivity in scientific research. For instance, derivatives have shown significant inhibitory activity against enzymes like α-amylase, indicating their potential application in treating diseases related to enzyme dysfunction (Mathew et al., 2015). Similarly, indole-based hybrid scaffolds have demonstrated potent urease inhibitory activity, suggesting their use in addressing conditions caused by urease-producing bacteria (Nazir et al., 2018).

Antimicrobial and Antitumor Properties

The antimicrobial activities of novel indole derivatives, synthesized through conventional and microwave-assisted methods, have been explored, showing that these compounds possess significant activity against various microbial strains. This highlights their potential application in developing new antimicrobial agents (Anekal & Biradar, 2012). Furthermore, specific synthesized indole butanamides have exhibited moderate antitumor activity against malignant tumor cells, particularly the UO31 renal cancer cell line, underscoring their potential as therapeutic agents in cancer treatment (Horishny & Matiychuk, 2020).

Cytotoxicity Studies

Research into the cytotoxic effects of indole-3-ethenamide compounds isolated from fungi, such as Aspergillus sclerotiorum, has provided insights into their potential application in cancer therapy. These compounds have shown moderate to weak cytotoxicity against various cancer cell lines, indicating their possible use as lead compounds in the development of anticancer drugs (Wang et al., 2011).

Synthesis and Structural Analysis

The synthesis and structural analysis of indole butanamide derivatives have been extensively studied to understand their chemical properties and potential applications in drug design. This includes research on the synthesis of compounds like N,N-Dimethyltryptamine derivatives, providing a basis for the development of novel pharmaceutical agents (De-chen, 2002). Additionally, the synthesis of 4-hydroxy-N-isopropyltryptamine and its precursors has been documented, contributing to the field of neuroactive substance research (Laban et al., 2023).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Given the compound’s potential as a building block in synthesis, future research could explore its use in the synthesis of diverse heterocycles . Additionally, its biological activity and potential applications could be investigated.

Mechanism of Action

Target of Action

It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , indicating a potential for diverse biological interactions.

Mode of Action

Indole derivatives have been reported to possess various biological activities , suggesting that this compound may interact with its targets in a way that triggers a range of biological responses.

Biochemical Pathways

Indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially influence a variety of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the indole moiety in the compound allows it to bind with high affinity to multiple receptors, including serotonin receptors, which are crucial for neurotransmission. Additionally, this compound can inhibit certain enzymes involved in metabolic pathways, thereby modulating biochemical processes within cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases and phosphatases, which are key regulators of cell signaling. Furthermore, this compound can affect the expression of genes involved in cell growth, differentiation, and apoptosis, thereby impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as receptors and enzymes, altering their conformation and activity. This binding can lead to enzyme inhibition or activation, depending on the target. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its gradual breakdown. In vitro and in vivo studies have demonstrated that this compound can have sustained effects on cellular processes, including prolonged modulation of signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and reduce anxiety-like behaviors in rodents. At higher doses, it can induce toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of active and inactive metabolites. These metabolic transformations can affect the compound’s bioavailability and efficacy. Additionally, this compound can influence metabolic flux and alter the levels of key metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to various cellular compartments, including the cytoplasm and nucleus. Its distribution is influenced by factors such as lipid solubility and the presence of specific transport proteins. This localization is crucial for its biological activity, as it allows this compound to interact with its target biomolecules .

Subcellular Localization

The subcellular localization of this compound is essential for its function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, this compound can accumulate in the nucleus, affecting gene expression and chromatin structure.

Properties

IUPAC Name

4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O.ClH/c15-8-3-6-14(18)16-9-7-11-10-17-13-5-2-1-4-12(11)13;/h1-2,4-5,10,17H,3,6-9,15H2,(H,16,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNSUQYKYCUZII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide hydrochloride
Reactant of Route 2
Reactant of Route 2
4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide hydrochloride
Reactant of Route 3
Reactant of Route 3
4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide hydrochloride
Reactant of Route 4
Reactant of Route 4
4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide hydrochloride
Reactant of Route 5
Reactant of Route 5
4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide hydrochloride
Reactant of Route 6
Reactant of Route 6
4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.